molecular formula C19H15Cl2N3O3S B2673854 2,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 921587-02-2

2,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B2673854
CAS No.: 921587-02-2
M. Wt: 436.31
InChI Key: DPSAUYMZJABLQV-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex structure, which includes a benzamide core substituted with dichloro and ethylsulfonyl groups, as well as a pyridazinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Moiety: The pyridazinyl ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation reactions, often using reagents such as ethylsulfonyl chloride.

    Coupling with Benzamide: The final step involves coupling the pyridazinyl moiety with a benzamide derivative, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyridazinyl derivatives.

Scientific Research Applications

2,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
  • 2,4-dichloro-N-(4-(6-(propylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Uniqueness

2,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2,4-Dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of its potential applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by a dichloro group, an ethylsulfonyl moiety, and a pyridazinyl group attached to a benzamide core. Its molecular formula is C19H15Cl2N3O3SC_{19}H_{15}Cl_2N_3O_3S with a molecular weight of approximately 436.3 g/mol. The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC19H15Cl2N3O3SC_{19}H_{15}Cl_2N_3O_3S
Molecular Weight436.3 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes the preparation of the pyridazine ring and the introduction of the ethylsulfonyl group, followed by chlorination and formation of the benzamide linkage. Key reagents include chlorinating agents like thionyl chloride and sulfonylating agents such as ethylsulfonyl chloride.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains by interfering with their metabolic processes. The mechanism may involve binding to essential enzymes or disrupting membrane integrity .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HT29 (colon cancer). The observed cytotoxic effects are attributed to its ability to inhibit cell proliferation and alter cell cycle progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. SAR studies suggest that the presence of electron-withdrawing groups, like chlorine atoms on the phenyl ring, enhances its potency against various targets. Modifications to the ethylsulfonyl group can also affect its biological efficacy .

Case Studies

  • Anticancer Efficacy : A study reported that derivatives of this compound showed IC50 values lower than standard chemotherapeutics in several cancer cell lines, indicating potential as a lead compound for drug development .
  • Enzyme Inhibition : A specific case study highlighted that the compound effectively inhibited certain kinases involved in cancer progression, suggesting its role as a targeted therapy .

Properties

IUPAC Name

2,4-dichloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O3S/c1-2-28(26,27)18-10-9-17(23-24-18)12-3-6-14(7-4-12)22-19(25)15-8-5-13(20)11-16(15)21/h3-11H,2H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSAUYMZJABLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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